molecular formula C11H11ClN2O2 B2400780 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole CAS No. 698992-52-8

2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2400780
CAS No.: 698992-52-8
M. Wt: 238.67
InChI Key: LUYBUCONPKOOCL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole ( 698992-52-8) is a chemical compound with the molecular formula C 11 H 11 ClN 2 O 2 and a molecular weight of 238.67 g/mol . Its structure features a 1,3,4-oxadiazole ring substituted with a chloromethyl group and a 2-ethoxyphenyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. The chloromethyl group is a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions to create a wide array of derivatives. As a research chemical, its primary value lies in its use as a key intermediate for the synthesis of more complex molecules. Researchers utilize such compounds to develop new pharmacologically active agents or functional materials. Please note that specific, published research applications and a detailed mechanism of action for this exact compound are not readily available in the public domain at this time. Its research utility is primarily derived from its well-defined chemical structure and reactive functional groups. Safety and Handling: This compound requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn. Use only in a well-ventilated area and avoid breathing its dust or vapors . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-14-13-10(7-12)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYBUCONPKOOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. For instance, derivatives of oxadiazoles have been linked to antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have shown promising results in cytotoxic assays against glioblastoma cell lines . The mechanism of action may involve the inhibition of specific enzymes associated with cancer progression .

Case Study: Anticancer Evaluation

In one study, a series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. Compounds demonstrated significant cell apoptosis through DNA damage mechanisms . This highlights the potential of this compound as a lead compound in anticancer drug development.

Agricultural Applications

The compound has also shown promise as a pesticide and herbicide. Its ability to inhibit the growth of certain pests makes it valuable in agricultural settings. Research has indicated that oxadiazole derivatives can effectively control agricultural pests while minimizing environmental impact .

Materials Science Applications

In materials science, this compound serves as a building block for advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the creation of materials with specific properties suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The biological and chemical properties of 1,3,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Activities Notable Findings References
2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole 2-(Cl-CH₂); 5-(2-ethoxyphenyl) Intermediate for drug synthesis High reactivity due to chloromethyl group; ethoxy group may influence CNS activity.
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 2-(4-Cl-Ph); 5-(4-F-Ph) Anticancer 98.74% growth inhibition (GP) at 10⁻⁵ M against CNS, breast, and prostate cancer cell lines.
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) 2-(2,4-Cl₂-Ph); 5-(SO₂CH₃) Antibacterial EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis (Xac).
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 2-(4-Cl-Ph); 5-(4-NO₂-Ph) CNS depressant Enhanced activity due to electron-withdrawing nitro group.
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole 2-(Cl-CH₂); 5-(2,4-Cl₂-Ph) Anticancer IC₅₀ = 2.46 µg/mL against Hep-G2 liver cancer cells.
2-[3-(4-Chlorophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole 2-(propanone-Cl-Ph); 5-Ph Anti-inflammatory 67% reduction in carrageenan-induced edema (vs. 72% for ibuprofen).

Biological Activity

The compound 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis of this compound

The synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds to form oxadiazoles. The chloromethyl and ethoxy substituents are introduced during the synthetic pathway to enhance biological activity. The exact synthetic route can vary but generally follows established protocols for oxadiazole derivatives.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. In particular:

  • Bacterial Strains : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies report that it exhibits strong bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : It also demonstrates antifungal properties against species like Candida albicans, indicating a broad spectrum of antimicrobial action .

Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines:

  • Cytotoxicity : In vitro studies have shown that this compound induces cytotoxic effects in various cancer cell lines including breast cancer (MCF-7) and leukemia cells. The mechanism involves apoptosis induction and cell cycle arrest .
  • IC50 Values : Reports indicate IC50 values in the micromolar range, suggesting moderate potency compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features:

  • Substituent Effects : The presence of halogen (chloromethyl) and alkoxy (ethoxy) groups significantly influences the compound's lipophilicity and electronic properties, enhancing its interaction with biological targets .
  • Molecular Docking Studies : Computational studies have suggested that the compound interacts favorably with key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies exemplify the biological efficacy of this compound:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against various pathogens.
    • Method : Disc diffusion method was employed.
    • Results : Showed significant inhibition zones against tested bacterial strains compared to control groups.
  • Cytotoxicity Assessment
    • Objective : To determine the cytotoxic effects on MCF-7 cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : Indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole?

  • Methodology : The compound can be synthesized via cyclization reactions using substituted hydrazides and chloroacetic acid in phosphoryl chloride (POCl₃). For example, refluxing 2-ethoxybenzoic acid hydrazide with chloroacetic acid in POCl₃ for 5–6 hours yields the oxadiazole core. Post-reaction neutralization (pH 6–7) and purification via column chromatography (n-hexane:EtOAc, 7:1) are critical for isolating the product .
  • Key Considerations : Yield optimization requires precise stoichiometry, inert atmospheres, and controlled reflux temperatures. Purity is confirmed via TLC and spectroscopic methods.

Q. How can the structural integrity and purity of this compound be validated?

  • Methodology : Use ¹H/¹³C NMR to confirm the presence of the chloromethyl (–CH₂Cl, δ ~5.09 ppm) and ethoxyphenyl (aromatic protons, δ ~6.8–7.9 ppm) groups . HRMS verifies molecular weight (e.g., [M+H]⁺ at m/z 265.05 for C₁₁H₁₀ClN₂O₂). IR spectroscopy identifies functional groups (e.g., C–Cl stretch at ~750 cm⁻¹) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodology : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the ethoxyphenyl moiety modulates electronic effects (e.g., electron-donating –OCH₂CH₃ enhances aromatic stability). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is critical for reaction design .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent affect the compound’s biological activity?

  • Methodology : Compare bioactivity of analogs (e.g., 2-ethoxyphenyl vs. 4-chlorophenyl derivatives) in assays targeting enzymes like succinate dehydrogenase (SDH) . Molecular docking (e.g., using Autodock Vina) reveals binding interactions: the ethoxy group may form hydrogen bonds with active-site residues, enhancing inhibitory potency .
  • Data Analysis : Structure-activity relationships (SAR) are quantified via IC₅₀ values and ligand efficiency metrics .

Q. What strategies mitigate conflicting data in reactivity studies (e.g., competing nucleophilic substitutions)?

  • Methodology : Use chemo-selective conditions :

  • Temperature control : Lower temperatures favor chloromethyl substitution over aryl reactivity.
  • Protecting groups : Temporarily block the ethoxyphenyl ring using silyl ethers during chloromethyl functionalization .
    • Validation : Monitor reaction progress via LC-MS to detect intermediates/byproducts.

Q. How can computational methods predict its applications in material science?

  • Methodology : DFT calculations (e.g., Gaussian 16) model electronic properties (HOMO-LUMO gaps) to assess suitability as an electroluminescent material. Compare with known oxadiazole-based diodes (e.g., BPBD derivatives) for charge-transfer efficiency .
  • Experimental Correlation : Synthesize thin films via vapor deposition and measure electroluminescence (e.g., brightness >1000 cd/m² at <10 V) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in NMR data for structurally similar analogs?

  • Solution : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the oxadiazole C-2 and chloromethyl protons confirm regiochemistry .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Solution : Implement continuous flow reactors for POCl₃-based reactions, improving heat dissipation and yield consistency. Process analytical technology (PAT) tools (e.g., in-line FTIR) monitor key intermediates .

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